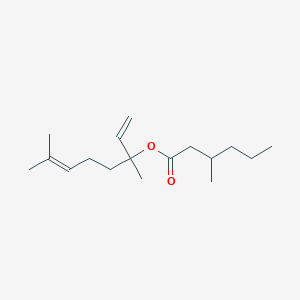

Linalyl 3-methylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

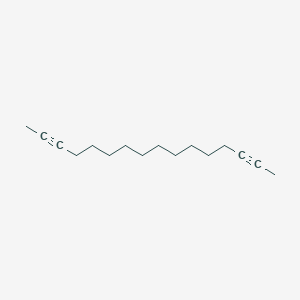

Le 3-méthylhexanoate de linalyle est un composé organique de formule moléculaire C₁₇H₃₀O₂ et de masse moléculaire 266,4189 g/mol . C'est un ester formé à partir du linalool et de l'acide 3-méthylhexanoïque. Ce composé est connu pour son arôme floral et fruité agréable, ce qui en fait un ingrédient précieux dans les industries des parfums et des arômes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3-méthylhexanoate de linalyle peut être synthétisé par estérification du linalool avec l'acide 3-méthylhexanoïque. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en l'ester souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de 3-méthylhexanoate de linalyle implique souvent des procédés en continu afin d'améliorer l'efficacité et le rendement. L'utilisation de catalyseurs immobilisés et de techniques de séparation avancées, telles que la distillation et la cristallisation, garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-méthylhexanoate de linalyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les aldéhydes et les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Les nucléophiles comme les ions hydroxyde (OH⁻) et les amines (NH₂) sont couramment utilisés.

Principaux produits formés

Oxydation : Aldéhydes et acides carboxyliques.

Réduction : Alcools.

Substitution : Divers esters et amides substitués.

Applications de la recherche scientifique

Le 3-méthylhexanoate de linalyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Son arôme agréable le rend utile dans les études comportementales impliquant des stimuli olfactifs.

Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, notamment ses propriétés antimicrobiennes et anti-inflammatoires.

Mécanisme d'action

Le mécanisme d'action du 3-méthylhexanoate de linalyle implique son interaction avec les récepteurs olfactifs dans la cavité nasale, ce qui conduit à la perception de son arôme caractéristique. Dans les systèmes biologiques, il peut exercer des effets antimicrobiens en perturbant les membranes cellulaires des micro-organismes, ce qui conduit à la lyse et à la mort cellulaire . Les propriétés anti-inflammatoires du composé seraient médiées par l'inhibition des cytokines et des enzymes pro-inflammatoires .

Applications De Recherche Scientifique

Linalyl 3-methylhexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory stimuli.

Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of linalyl 3-methylhexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound’s anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

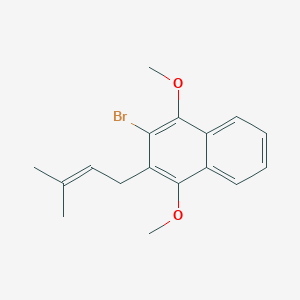

Comparaison Avec Des Composés Similaires

Le 3-méthylhexanoate de linalyle peut être comparé à d'autres composés similaires, tels que :

Linalool : Les deux composés partagent un arôme floral similaire, mais le linalool est un alcool, tandis que le 3-méthylhexanoate de linalyle est un ester.

Acétate de linalyle : Cet ester a une structure similaire mais avec de l'acide acétique au lieu de l'acide 3-méthylhexanoïque, ce qui donne un profil aromatique légèrement différent.

Acétate de géranyle : Un autre ester avec un arôme floral similaire mais dérivé du géraniol et de l'acide acétique.

Le 3-méthylhexanoate de linalyle est unique en raison de son estérification spécifique avec l'acide 3-méthylhexanoïque, ce qui confère des propriétés olfactives distinctes et des activités biologiques potentielles .

Propriétés

Numéro CAS |

630130-18-6 |

|---|---|

Formule moléculaire |

C17H30O2 |

Poids moléculaire |

266.4 g/mol |

Nom IUPAC |

3,7-dimethylocta-1,6-dien-3-yl 3-methylhexanoate |

InChI |

InChI=1S/C17H30O2/c1-7-10-15(5)13-16(18)19-17(6,8-2)12-9-11-14(3)4/h8,11,15H,2,7,9-10,12-13H2,1,3-6H3 |

Clé InChI |

VCVSHHBNQWDSNK-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)CC(=O)OC(C)(CCC=C(C)C)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)

![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)

![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)

![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)

![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)

![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)